1-(4-ethoxyphenyl)-3-{[2-(2-pyridinyl)ethyl]amino}-2,5-pyrrolidinedione
Overview
Description
1-(4-ethoxyphenyl)-3-{[2-(2-pyridinyl)ethyl]amino}-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields. This compound is commonly referred to as EPPA, and it is a pyrrolidine-based compound that has been synthesized through a specific method. In
Mechanism of Action
The mechanism of action of EPPA is not fully understood, but it is believed to be related to its ability to inhibit the activity of certain enzymes. Specifically, EPPA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. This inhibition of COX-2 activity is believed to be responsible for the anti-inflammatory properties of EPPA.
Biochemical and Physiological Effects:
EPPA has been shown to exhibit potent anti-inflammatory and anti-tumor properties in various in vitro and in vivo studies. Additionally, EPPA has been shown to exhibit fluorescent properties, making it a potential candidate for use as a fluorescent probe for the detection of metal ions in biological systems. EPPA has also been investigated for its potential use as a chiral auxiliary in asymmetric synthesis.
Advantages and Limitations for Lab Experiments
One of the primary advantages of EPPA is its potent anti-inflammatory and anti-tumor properties, which make it a potential candidate for the development of new therapeutic agents. Additionally, EPPA exhibits fluorescent properties, making it a potential candidate for the development of new fluorescent probes. However, the synthesis method of EPPA is complex and requires careful control of reaction conditions to obtain a high yield of the desired product. Additionally, the mechanism of action of EPPA is not fully understood, which may limit its potential applications.
Future Directions
There are several potential future directions for the study of EPPA. One potential direction is the further investigation of its anti-inflammatory and anti-tumor properties for the development of new therapeutic agents. Additionally, the use of EPPA as a fluorescent probe for the detection of metal ions in biological systems warrants further investigation. Finally, the potential use of EPPA as a chiral auxiliary in asymmetric synthesis should be explored further.
Conclusion:
In conclusion, 1-(4-ethoxyphenyl)-3-{[2-(2-pyridinyl)ethyl]amino}-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields. The synthesis method of EPPA is complex and requires careful control of reaction conditions to obtain a high yield of the desired product. EPPA exhibits potent anti-inflammatory and anti-tumor properties and has been investigated for its potential use as a fluorescent probe and chiral auxiliary. Further research is needed to fully understand the mechanism of action of EPPA and to explore its potential applications in various fields.
Scientific Research Applications
EPPA has been studied extensively for its potential applications in various fields of scientific research. One of the primary applications of EPPA is in the field of medicinal chemistry, where it has been shown to exhibit potent anti-inflammatory and anti-tumor properties. EPPA has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. Additionally, EPPA has been investigated for its potential use as a chiral auxiliary in asymmetric synthesis.
properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-(2-pyridin-2-ylethylamino)pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-2-25-16-8-6-15(7-9-16)22-18(23)13-17(19(22)24)21-12-10-14-5-3-4-11-20-14/h3-9,11,17,21H,2,10,12-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCAUCJLLGGUKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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